molecular formula C12H21NO4 B13607553 tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate

tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate

Cat. No.: B13607553
M. Wt: 243.30 g/mol
InChI Key: GWXHUSXOCSJDPL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H21NO4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butyl group, a formyloxan ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a formyloxan derivative. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a catalyst, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays .

Medicine: In medicinal chemistry, tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

  • tert-Butyl N-(4-formylbenzyl)carbamate
  • tert-Butyl N-(4-formylphenyl)methyl carbamate
  • tert-Butyl N-(4-oxooxan-2-yl)methyl carbamate

Comparison: tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate is unique due to its specific structural features, such as the formyloxan ring. This distinguishes it from other similar compounds, which may have different functional groups or ring structures. These differences can influence the compound’s reactivity, stability, and applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-10-6-9(8-14)4-5-16-10/h8-10H,4-7H2,1-3H3,(H,13,15)

InChI Key

GWXHUSXOCSJDPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCO1)C=O

Origin of Product

United States

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